

Synthesis and Characterization of Tetrakis(4-nitrophenyl)methane: A Technical Guide

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Compound of Interest

Compound Name: Tetrakis(4-nitrophenyl)methane

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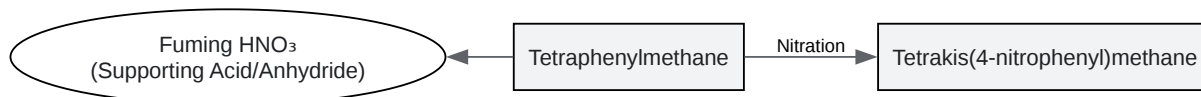
This technical guide provides a comprehensive overview of the synthesis and characterization of **tetrakis(4-nitrophenyl)methane**, a key intermediate in the development of various functional materials. This document details the synthetic protocols, characterization data, and relevant workflows to assist researchers in the preparation and validation of this compound.

Synthesis of Tetrakis(4-nitrophenyl)methane

The primary synthetic route to **tetrakis(4-nitrophenyl)methane** involves the electrophilic nitration of tetraphenylmethane. This reaction typically employs a nitrating agent, most commonly a mixture of fuming nitric acid and a supporting acid or anhydride, at reduced temperatures to control the reaction's exothermicity and selectivity.

General Reaction Scheme

The synthesis follows a straightforward electrophilic aromatic substitution mechanism, where the four phenyl rings of tetraphenylmethane are nitrated at the para position.



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Caption: Synthetic pathway for **Tetrakis(4-nitrophenyl)methane**.

Experimental Protocol

This protocol is a compilation of several reported procedures and provides a general method for the synthesis of **tetrakis(4-nitrophenyl)methane**.^{[1][2][3]}

Materials:

- Tetraphenylmethane
- Fuming nitric acid
- Sulfuric acid (or Acetic Anhydride and Glacial Acetic Acid)
- Ice
- Deionized water
- Methanol
- Tetrahydrofuran (THF)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, add tetraphenylmethane.
- Cool the flask in an ice bath to a temperature between -10 °C and 0 °C.
- In a separate beaker, carefully prepare the nitrating mixture. Two common mixtures are:
 - A mixture of fuming nitric acid and concentrated sulfuric acid.
 - A mixture of fuming nitric acid, acetic anhydride, and glacial acetic acid.[3]
- Slowly add the nitrating mixture to the cooled and stirred suspension of tetraphenylmethane using a dropping funnel, ensuring the temperature is maintained below 0 °C.
- After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (typically 15 minutes to several hours).[3]
- Slowly add glacial acetic acid to the reaction mixture if using the acetic anhydride method.[3]
- Pour the reaction mixture onto crushed ice with vigorous stirring.
- Collect the resulting precipitate by vacuum filtration through a Buchner funnel.
- Wash the solid product sequentially with cold water, methanol, and chilled tetrahydrofuran.
- Dry the purified **tetrakis(4-nitrophenyl)methane** in vacuo to obtain a cream-colored or light-yellow solid.[3]

A reported yield for a similar procedure is approximately 43%.[2]

Characterization of Tetrakis(4-nitrophenyl)methane

The successful synthesis of **tetrakis(4-nitrophenyl)methane** is confirmed through various analytical techniques. The following sections detail the expected characterization data.

Physicochemical Properties

| Property | Value | Reference |
|-------------------|---|-----------|
| Appearance | White to Orange to Green powder/crystal | [4] |
| Molecular Formula | C ₂₅ H ₁₆ N ₄ O ₈ | [5] |
| Molecular Weight | 500.42 g/mol | [5][6] |
| Melting Point | 339 °C | [4] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆, 300 MHz):
 - δ 8.51 (d, J = 8.7 Hz, 8H, Ar-H)
 - δ 7.85 (d, J = 8.7 Hz, 8H, Ar-H)[3]

2.2.2. Infrared (IR) Spectroscopy

While a specific full spectrum for **tetrakis(4-nitrophenyl)methane** is not readily available in the searched literature, the following characteristic peaks for the key functional groups are expected based on analyses of similar compounds:

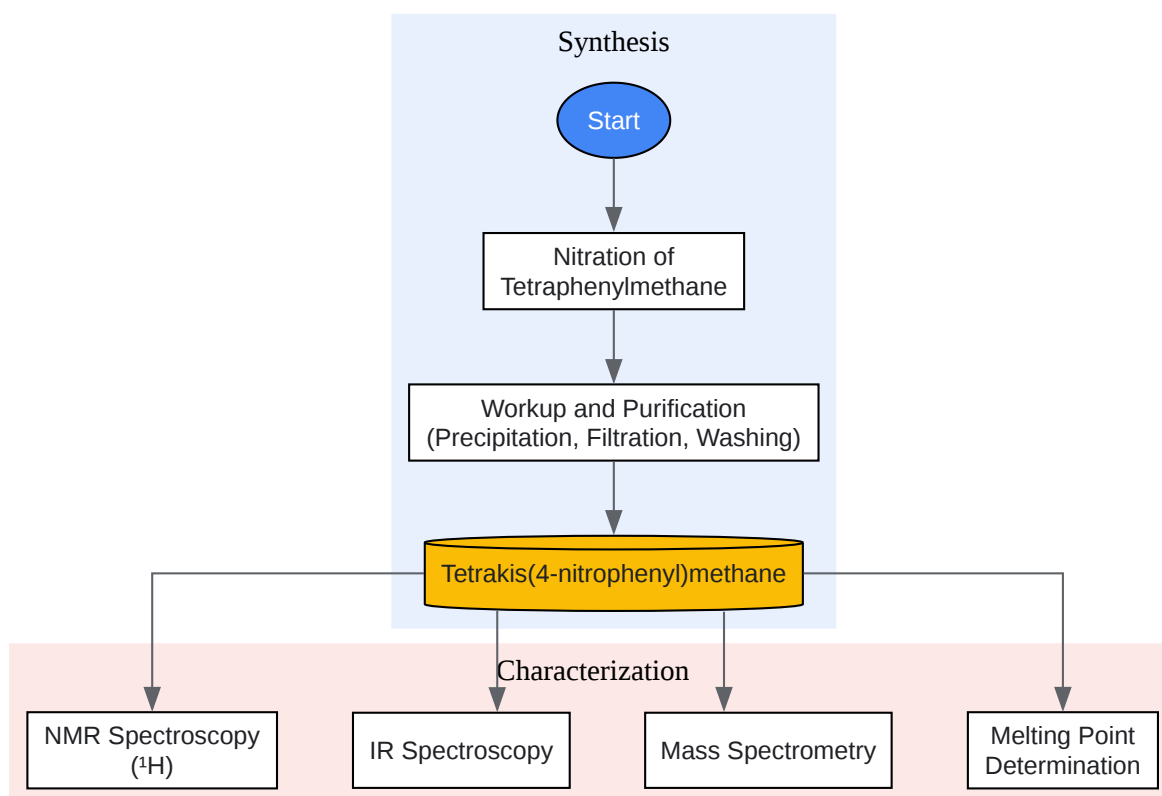
| Functional Group | Expected Wavenumber (cm ⁻¹) |
|------------------------------------|---|
| Asymmetric NO ₂ Stretch | ~1520 |
| Symmetric NO ₂ Stretch | ~1345 |
| C-N Stretch | ~850 |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | ~1600, ~1475 |

2.2.3. Mass Spectrometry (MS)

The calculated exact mass of **tetrakis(4-nitrophenyl)methane** is 500.0968 g/mol .[5] High-resolution mass spectrometry is expected to yield a molecular ion peak corresponding to this mass. A MALDI-TOF analysis of a related compound suggests that the $[M+H]^+$ ion would be observed.[3]

Experimental and Data Analysis Workflow

The overall process from synthesis to characterization can be visualized as a sequential workflow.



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Caption: Workflow for the synthesis and characterization of **Tetrakis(4-nitrophenyl)methane**.

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